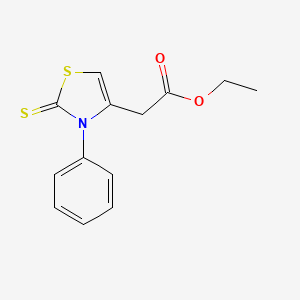

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

Description

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative characterized by a 3-phenyl substituent and a 2-sulfanylidene (thioketone) group on the thiazole ring, with an ethyl acetate side chain at position 3.

Thiazole derivatives are prized for their bioactivity, influenced by substituents at positions 2, 3, and 4. The sulfanylidene group enhances electrophilicity, facilitating nucleophilic substitutions, while the phenyl group contributes to lipophilicity and π-π interactions in biological targets .

Properties

CAS No. |

84645-51-2 |

|---|---|

Molecular Formula |

C13H13NO2S2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate |

InChI |

InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-18-13(17)14(11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

InChI Key |

XGLHGYHCDSUBJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CSC(=S)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate and its analogs:

Notes:

- *The target compound's molecular weight is calculated based on its formula.

Structural and Functional Insights

Sulfanylidene vs. Amino Substituents

- The 2-sulfanylidene group in the target compound introduces a thioketone moiety, increasing electrophilicity compared to the 2-amino group in . This difference impacts reactivity: sulfanylidene derivatives are more prone to nucleophilic attack, whereas amino groups participate in hydrogen bonding and are common in β3-adrenergic receptor ligands like Mirabegron .

- Example : Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate () exhibits antimicrobial properties, likely due to the sulfanylidene group's interaction with microbial enzymes .

Phenyl vs. Alkyl Substituents

- The 3-phenyl group enhances lipophilicity, improving membrane permeability in drug candidates. In contrast, alkyl chains (e.g., bromo in ) are smaller and may reduce steric hindrance for further reactions .

- Example : Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate () demonstrated antifungal activity, attributed to the phenyl group's ability to disrupt fungal membrane integrity .

Sulfonamide vs. Sulfanylidene

- Sulfonamide derivatives (e.g., ) are often used in antibacterial and antiviral agents due to their ability to mimic enzyme substrates. Sulfanylidene derivatives, however, may act as Michael acceptors in enzyme inhibition .

Biological Activity

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate (CAS Number: 84645-51-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and potential anticancer effects, supported by data tables and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂S₂ |

| Molecular Weight | 279.38 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 398 ºC |

| Flash Point | 194.5 ºC |

| LogP | 3.3739 |

| Polar Surface Area | 91.56 Ų |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study investigated the antimicrobial activity of various thiazole derivatives, revealing that modifications in their structure significantly influenced their effectiveness against different bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with higher lipophilicity exhibited enhanced antimicrobial activity:

| Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria |

|---|---|---|

| Ethyl 2-(3-phenyl-2-sulfanylidene) | 15.6 - 500 | 31.25 - 125 |

| Other Thiazole Derivatives | Varies (7.8 - 500) | Varies (15.6 - 250) |

The observed activity is attributed to the compound's ability to penetrate bacterial cell membranes effectively due to its lipophilic nature.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study highlighted its potential as an inhibitor of cancer cell proliferation through apoptosis induction in various cancer cell lines.

The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell survival and apoptosis:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were noted.

- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels contribute to oxidative stress, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.